(+)-(1S,2S)-norcoronamic acid

Description

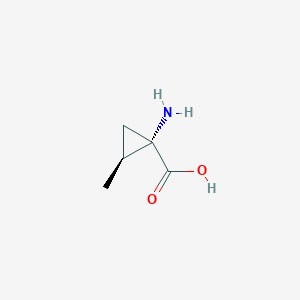

Structure

3D Structure

Properties

CAS No. |

98244-42-9 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(1S,2S)-1-amino-2-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c1-3-2-5(3,6)4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-,5-/m0/s1 |

InChI Key |

WCSASARZTXJEJS-UCORVYFPSA-N |

SMILES |

CC1CC1(C(=O)O)N |

Isomeric SMILES |

C[C@H]1C[C@]1(C(=O)O)N |

Canonical SMILES |

CC1CC1(C(=O)O)N |

Origin of Product |

United States |

Historical Context and Discovery of + 1s,2s Norcoronamic Acid

Early Isolation and Structural Elucidation Efforts

(+)-(1S,2S)-norcoronamic acid, a non-proteinogenic α-amino acid, was first identified as a constituent of a larger natural product, norcoronatine. cdnsciencepub.comunl.pt Norcoronatine was isolated from the phytotoxic fraction produced by the bacterium Pseudomonas syringae pv. glycinea, which is a plant pathogen. cdnsciencepub.comunl.pt The discovery emerged from studies on phytotoxins, which are substances produced by microorganisms that are toxic to plants.

The structural elucidation of norcoronatine was a critical step that led to the identification of this compound. Researchers employed a combination of analytical techniques to determine its chemical makeup. Mass spectrometry provided initial data indicating that norcoronatine was an amide of coronafacic acid with a novel amino acid moiety that was one methylene (B1212753) group smaller than the known coronamic acid. researchgate.net Further analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and a detailed study of the products from the acid hydrolysis of norcoronatine definitively established its structure. researchgate.net This hydrolysis cleaved the amide bond, releasing coronafacic acid and the previously uncharacterized amino acid. This new compound was named norcoronamic acid and was determined to have the absolute configuration of (1S,2S)-1-amino-2-methylcyclopropane-1-carboxylic acid. smolecule.comnih.gov

Chronology of Significant Research Milestones

Following its discovery, research on this compound has progressed significantly, focusing on its chemical synthesis and biological origins.

Key Research Milestones:

| Year/Period | Milestone | Research Focus | Key Findings & Significance |

| Late 20th Century | Isolation and Structure Elucidation | Natural Product Chemistry | Isolated from norcoronatine produced by Pseudomonas syringae. Structure confirmed as (1S,2S)-1-amino-2-methylcyclopropane-1-carboxylic acid. unl.ptresearchgate.net |

| 1990s | Development of Asymmetric Synthesis | Organic Synthesis | An efficient total asymmetric synthesis was developed involving the diastereoselective cyclization of a chiral 2-(N-benzylideneamino)-4-chlorobutyronitrile derivative, enabling access to optically pure this compound. researchgate.netcdnsciencepub.com |

| Early 2000s | Exploration of Biosynthetic Pathways | Biochemistry, Molecular Biology | Initial hypotheses suggested a biosynthetic pathway originating from the amino acid L-valine. nih.gov |

| 2020 | Elucidation of Bacterial Biosynthesis | Enzymology, Biochemistry | Research demonstrated that, in bacteria, the biosynthesis does not start from valine but from S-adenosyl-L-methionine (SAM). A radical SAM methyltransferase (rOrf29) was found to methylate the L-methionine moiety of SAM, which is then converted into norcoronamic acid by a second enzyme (rOrf30). nih.govmdpi.com This discovery clarified that C-methylation occurs before the formation of the cyclopropane (B1198618) ring. nih.gov |

The development of stereoselective synthetic routes has been crucial for obtaining the compound in sufficient quantities for further study. One notable method starts from the commercially available methyl (2S)-3-hydroxy-2-methyl propionate. This precursor is converted into (3R)-2-(N-Benzylideneamino)-4-chloro-3-methylbutyronitrile, which then undergoes a base-induced cyclization. Subsequent acid hydrolysis yields this compound with high diastereoselectivity (88%) and enantiomeric excess (>95%). researchgate.netcdnsciencepub.com

The elucidation of its biosynthetic pathway marked a significant shift in understanding. It was revealed that this unique cyclopropane-containing amino acid is derived from S-adenosyl-L-methionine (SAM), a common co-substrate in various metabolic pathways. nih.govnih.gov This finding connected its formation to the complex chemistry of radical SAM enzymes. nih.govmdpi.com

Association with Natural Product Classes

This compound is a member of the cyclopropane amino acids, a class of conformationally constrained, biologically active compounds. tandfonline.com Its rigid three-membered ring structure imparts unique properties compared to linear amino acids. It is primarily found as a building block within larger, more complex natural products rather than as a free amino acid.

The compound is a key structural component of two main classes of natural products:

Phytotoxins: It is famously a part of norcoronatine , an analog of the phytotoxin coronatine (B1215496). tandfonline.comresearchgate.net These molecules are produced by several pathovars of Pseudomonas syringae and act as mimics of plant hormones, contributing to the virulence of the bacteria. researchgate.net Norcoronatine consists of the polyketide-derived coronafacic acid linked via an amide bond to norcoronamic acid. researchgate.net

Nonribosomal Peptides (NRPs): An N-methylated form of the amino acid, N-methyl (1S,2S)-norcoronamic acid , is a constituent of the quinomycin family of antibiotics . cdnsciencepub.comunl.pt These antibiotics, which include compounds like SW-163C isolated from Streptomyces species, are complex cyclic depsipeptides. cdnsciencepub.comnih.gov They are biosynthesized by nonribosomal peptide synthetases (NRPSs) and are known for their ability to intercalate with DNA, leading to their potent antitumor and antimicrobial activities. cdnsciencepub.comnih.gov

The incorporation of this compound and its derivatives into these natural products highlights its importance in generating structural diversity and biological activity in microbial secondary metabolites.

Advanced Stereochemical and Conformational Analysis of + 1s,2s Norcoronamic Acid

Spectroscopic Methodologies for Stereochemical Assignment

The definitive assignment of the relative and absolute stereochemistry of (+)-(1S,2S)-norcoronamic acid relies heavily on nuclear magnetic resonance (NMR) spectroscopy. ¹H NMR, in particular, serves as a powerful tool for distinguishing between diastereomers. cdnsciencepub.com The diastereomeric excess of synthesized norcoronamic acid can be readily determined by analyzing its ¹H NMR spectrum. cdnsciencepub.com

Key diagnostic signals allow for clear differentiation. The (1S,2S) isomer is characterized by a distinct doublet for its methyl group protons. cdnsciencepub.com In contrast, the (1R,2S) diastereomer, also known as allo-norcoronamic acid, presents a characteristic multiplet for the proton at the C-2 position of the cyclopropane (B1198618) ring at a different chemical shift. cdnsciencepub.com The integration of these well-resolved signals provides a quantitative measure of the diastereomeric ratio. cdnsciencepub.com

To ascertain the enantiomeric excess, a combination of chemical and biochemical methods can be employed. For instance, the enantiomers can be converted into diastereomeric derivatives using a chiral derivatizing agent, such as Mosher's acid, which allows for quantification via NMR. wikipedia.org An elegant alternative involves enzymatic resolution. The enzyme Porcine Kidney Acylase has been shown to selectively hydrolyze the N-chloroacetyl derivative of the (1S,2S) isomer, leaving the (1R,2R) form untouched. This substrate specificity provides a clear method for both preparative separation and analytical confirmation of enantiomeric purity. cdnsciencepub.com

| Stereoisomer | Configuration | Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|---|

| This compound | syn | CH₃ at C-2 | 1.03 | Doublet |

| (1R,2S)-allo-norcoronamic acid | anti | H at C-2 | 0.75 | Multiplet |

Chiroptical Properties and Their Elucidation

Chiroptical spectroscopy provides the definitive evidence for the absolute configuration of a chiral molecule. Techniques such as optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) are indispensable for this purpose. nih.govtandfonline.comnih.gov While optical rotation at a single wavelength provides an initial indication of chirality, a full assignment of the (1S,2S) configuration requires a more sophisticated approach, especially for molecules that may lack strong UV chromophores suitable for ECD. grafiati.com

The modern gold standard for stereochemical elucidation involves a synergistic combination of experimental measurement and quantum mechanical computation. nih.govunibas.it VCD, which measures the differential absorption of left and right circularly polarized infrared light for vibrational transitions, is particularly well-suited for molecules like norcoronamic acid. u-tokyo.ac.jpnih.gov The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure. cam.ac.uk

The elucidation process involves recording the experimental ECD and/or VCD spectrum of the compound. researchgate.net Concurrently, theoretical spectra for the possible enantiomers (e.g., 1S,2S and 1R,2R) are calculated using time-dependent density functional theory (TDDFT). nih.govsemanticscholar.org A comparison between the experimental spectrum and the computationally predicted spectra allows for an unambiguous assignment of the absolute configuration. unibas.itu-tokyo.ac.jp A strong match between the experimental data and the calculated spectrum for the (1S,2S) isomer confirms its structure. This combined approach is crucial for flexible molecules where multiple conformations can contribute to the observed chiroptical properties. nih.govresearchgate.net

| Technique | Principle | Application to Norcoronamic Acid |

|---|---|---|

| Optical Rotation (OR) | Measures rotation of plane-polarized light at a specific wavelength. | Provides confirmation of optical activity; used to follow enantiomeric purity during synthesis. cdnsciencepub.com |

| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized UV-Vis light by electronic transitions. | Applicable if chromophores are present; compared with TDDFT calculations for absolute configuration. grafiati.comunibas.it |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized infrared light by vibrational transitions. | Provides a detailed stereochemical fingerprint independent of UV chromophores; highly effective when compared with DFT calculations. u-tokyo.ac.jpnih.gov |

Computational Approaches to Conformational Landscape

Understanding the conformational landscape of this compound is a prerequisite for the accurate calculation of its spectroscopic and chiroptical properties. nih.govwgtn.ac.nz While the cyclopropane ring is rigid, the molecule possesses conformational flexibility due to the rotation of the amino (-NH₂) and carboxylic acid (-COOH) substituents. chemrxiv.org Computational chemistry provides the tools to map this landscape thoroughly. researchgate.net

The standard computational workflow begins with a conformational search using computationally inexpensive methods like molecular mechanics (MM) to explore the potential energy surface and identify a set of possible low-energy structures. wgtn.ac.nz These initial conformers are then subjected to geometry optimization using more accurate quantum mechanical methods, typically density functional theory (DFT) with a suitable basis set. unibas.itresearchgate.net This step refines the structures and provides their relative energies. wgtn.ac.nz

Once the stable conformers and their relative Gibbs free energies are determined, their individual contributions to any observable property (e.g., NMR shifts, ECD/VCD spectra) are calculated. nih.gov The final, predicted spectrum is generated by taking a Boltzmann-weighted average of the spectra of all significantly populated conformers at a given temperature. semanticscholar.orgmdpi.com This rigorous approach ensures that the theoretical model accurately reflects the dynamic nature of the molecule in solution, leading to a more reliable comparison with experimental data and a higher confidence in the structural assignment. researchgate.net

| Step | Method | Purpose |

|---|---|---|

| 1. Conformational Search | Molecular Mechanics (MM) | Rapidly identify a broad range of possible conformers. wgtn.ac.nz |

| 2. Geometry Optimization | Density Functional Theory (DFT) | Refine the geometry and calculate accurate relative energies of the conformers. unibas.it |

| 3. Property Calculation | DFT / Time-Dependent DFT (TDDFT) | Calculate the desired property (e.g., NMR, VCD, ECD) for each stable conformer. nih.gov |

| 4. Boltzmann Averaging | Statistical Mechanics | Average the properties of individual conformers based on their calculated populations to generate the final theoretical spectrum. mdpi.com |

Stereochemical Relationship to Related Natural Products

This compound belongs to the family of 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, which includes several biologically important natural products. smolecule.com Its structure is closely related to coronamic acid, which is the 2-ethyl analogue, whereas norcoronamic acid is the 2-methyl analogue. cdnsciencepub.comcdnsciencepub.com Both compounds exist as four possible stereoisomers. The diastereomers with the substituents on the same side of the cyclopropane ring (1S,2S and 1R,2R) are designated as the "syn" or "coronamic" form, while the diastereomers with substituents on opposite sides (1S,2R and 1R,2S) are known as the "anti" or "allo" form. cdnsciencepub.com

The biological significance of this compound is highlighted by its incorporation into more complex natural products. A prominent example is norcoronatine, a phytotoxin produced by some bacteria. researchgate.net Norcoronatine is an amide formed between coronafacic acid and this compound. researchgate.net This is analogous to the well-known phytotoxin coronatine (B1215496), which contains coronamic acid instead. Norcoronamic acid itself has been identified in the bacterium SW-163C, where it is believed to act as a biosynthetic precursor. mdpi.com The study of synthetic analogues, such as the phosphonic acid derivatives of norcoronamic and allo-norcoronamic acid, further expands the chemical space and allows for the investigation of structure-activity relationships. tripod.commdpi.com

Chemical Synthesis and Analog Preparation of + 1s,2s Norcoronamic Acid

Retrosynthetic Strategies for the (+)-(1S,2S)-norcoronamic Acid Core

Retrosynthesis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. sathyabama.ac.inlibretexts.org For this compound, a primary disconnection strategy involves breaking the cyclopropane (B1198618) ring. A common approach considers the formation of the C2-C3 bond of the cyclopropane ring via an intramolecular cyclization.

A key retrosynthetic analysis identifies (3R)-4-chloro-2-(benzylideneamino)-3-methylbutanenitrile as a crucial precursor. cdnsciencepub.com This intermediate can be conceptually disconnected further. The amino nitrile functionality points towards a Strecker synthesis, which would utilize an aldehyde, in this case, (2R)-3-chloroisobutyraldehyde. cdnsciencepub.com This aldehyde, in turn, can be traced back to a readily available chiral starting material, methyl (2S)-3-hydroxy-2-methylpropionate, through a sequence of chlorination and controlled reduction steps. cdnsciencepub.com This strategy is advantageous as it builds the desired stereochemistry from a chiral pool starting material.

Table 1: Key Retrosynthetic Disconnections for this compound

| Target Molecule | Key Intermediate | Precursor | Starting Material Source |

| This compound | (3R)-4-chloro-2-(benzylideneamino)-3-methylbutanenitrile | (2R)-3-chloroisobutyraldehyde | Methyl (2S)-3-hydroxy-2-methylpropionate (Chiral Pool) |

Another general strategy for cyclopropane amino acids involves the cyclopropanation of dehydroamino acids. nih.gov This would involve forming the cyclopropane ring by adding a methylene (B1212753) group to a dehydroalanine (B155165) derivative. Other approaches include Curtius or Hofmann rearrangements of cyclopropane-containing carboxylic acids and double alkylation of glycine (B1666218) anion equivalents. acs.org

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound necessitates the use of asymmetric synthesis techniques to control the stereochemistry at the two chiral centers of the cyclopropane ring.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgsemanticscholar.org This approach is highly effective for introducing chirality into the target molecule. baranlab.org

A prominent example is the synthesis of this compound starting from commercially available methyl (2S)-3-hydroxy-2-methyl propionate, which possesses 96% enantiomeric excess. cdnsciencepub.comresearchgate.net The synthesis proceeds by converting this chiral starting material into (3R)-2-(N-benzylideneamino)-4-chloro-3-methylbutyronitrile. This intermediate then undergoes a base-induced intramolecular cyclization to form the cyclopropane ring. cdnsciencepub.comresearchgate.net The chirality of the initial starting material directs the stereochemical outcome of the final product, yielding this compound with high enantiomeric excess. cdnsciencepub.com This method is advantageous as it avoids the need for expensive chiral auxiliaries or reagents. cdnsciencepub.comresearchgate.net

Similarly, D-serine has been used as a chiral starting material for the synthesis of other cyclopropane amino acids like (-)-(Z)-2,3-methanohomoserine. colab.ws The principles of using the inherent chirality of amino acids can be extended to the synthesis of norcoronamic acid analogs.

Asymmetric catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer of the product. snnu.edu.cn In the context of cyclopropane amino acids, asymmetric catalysis can be applied to various bond-forming reactions.

One strategy involves the palladium(0)-catalyzed azidation of 1-alkenylcyclopropyl esters. researchgate.net This reaction introduces the nitrogen atom stereoselectively, leading to the synthesis of (-)-(1R,2S)-norcoronamic acid. researchgate.net While this produces the enantiomer of the target compound, the principle demonstrates the utility of asymmetric catalysis in forming the C-N bond with stereocontrol.

Another emerging area is the use of metalloradical catalysis for the asymmetric cyclopropanation of dehydroaminocarboxylates. nih.gov Cobalt(II)-based catalytic systems with D2-symmetric chiral amidoporphyrin ligands have been shown to effectively cyclopropanate dehydroaminocarboxylates with in situ-generated diazo compounds, yielding chiral cyclopropyl (B3062369) α-amino acids with high enantioselectivity. nih.gov

Furthermore, rhodium(I)/diene complexes can catalyze the asymmetric cyclopropanation of N-vinylamides, providing enantioenriched cyclopropylamides. acs.org These methods highlight the potential for developing catalytic asymmetric routes to this compound and its derivatives.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters formed in a single reaction. A key method for synthesizing this compound is the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles. smolecule.comcdnsciencepub.comresearchgate.net

Starting from methyl (2S)-3-hydroxy-2-methyl propionate, the synthesis proceeds to (3R)-2-(N-benzylideneamino)-4-chloro-3-methylbutyronitrile. cdnsciencepub.comresearchgate.net The crucial step is the base-induced cyclization of this intermediate. The existing stereocenter at C3 influences the stereochemical outcome of the cyclization, leading to the preferential formation of the (1S,2S) diastereomer of the resulting cyclopropylnitrile. cdnsciencepub.com This reaction has been reported to proceed with 88% diastereoselectivity. cdnsciencepub.comresearchgate.net Subsequent hydrolysis of the nitrile and imine functionalities yields this compound. cdnsciencepub.comresearchgate.net

The Simmons-Smith reaction, a well-known method for cyclopropanation, is inherently stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgmdpi.com This reaction can be applied to chiral alkenes to produce diastereomerically enriched cyclopropanes. While not explicitly detailed for the primary synthesis of this compound in the provided context, it is a powerful tool in the synthesis of substituted cyclopropanes. researchgate.netacs.org

Total Synthesis of this compound and Its Stereoisomers

The total synthesis of this compound has been successfully achieved through a multi-step sequence starting from a chiral pool precursor. cdnsciencepub.com

The synthesis of stereoisomers has also been explored. For instance, the synthesis of (1R,2R)-coronamic acid was achieved from (2R)-2-(hydroxymethyl)butyl acetate, which was obtained through enzymatic enantioselective hydrolysis. cdnsciencepub.comresearchgate.net The synthesis of allocoronamic acid, another stereoisomer, has also been reported. d-nb.infotandfonline.com These syntheses often utilize similar strategies but start with different enantiomers of the chiral precursors or employ different reaction conditions to control the stereochemical outcome. cdnsciencepub.comd-nb.info

Table 2: Summary of a Total Synthesis of this compound

| Starting Material | Key Intermediate | Key Reaction | Diastereoselectivity | Enantiomeric Excess | Overall Yield | Reference |

| Methyl (2S)-3-hydroxy-2-methyl propionate | (3R)-2-(N-Benzylideneamino)-4-chloro-3-methylbutyronitrile | Base-induced cyclization | 94:6 | >95% | 22% | cdnsciencepub.com |

Development of Synthetic Methodologies for Related Cyclopropane Amino Acids

The synthetic strategies developed for this compound have been extended to a broader range of cyclopropane amino acids. sioc-journal.cn General methods for synthesizing these compounds include nucleophilic cycloalkylation, addition of carbenoids to amino acid derivatives, and derivatization of simple cyclopropane compounds. sioc-journal.cn

One general and practical method involves the reaction of α-nitroesters with olefins in the presence of a rhodium(II) catalyst to form nitrocyclopropane (B1651597) carboxylates. acs.org The nitro group can then be reduced to an amine, providing access to a variety of substituted cyclopropane α-amino acids. acs.org

Another versatile approach is the diastereoselective cyclopropanation of dehydroamino acids using diazo compounds generated in situ. nih.gov This method allows for the synthesis of both (Z)- and (E)-cyclopropane amino acid derivatives by choosing between thermal conditions or an iron porphyrin catalyst. nih.gov This has been applied to the synthesis of racemic coronamic acid. nih.gov

The synthesis of phosphonic acid analogues of norcoronamic acid has also been achieved. researchgate.netresearchgate.net For example, enantiomerically pure (1S,2S)-1-amino-2-methylcyclopropanephosphonic acid was synthesized from racemic methylcyclopropanone acetal (B89532) via an asymmetric Strecker-type reaction followed by separation and hydrolysis. researchgate.netresearchgate.net Additionally, syntheses of trifluoronorcoronamic acids have been reported, involving the stereospecific and diastereoselective SN2 cyclization of γ-cyanohydrins. nih.gov These methodologies showcase the adaptability of synthetic routes to create a diverse array of structurally related and functionally interesting cyclopropane amino acids.

Chemoenzymatic Synthesis Routes to this compound

The synthesis of enantiomerically pure cyclopropane amino acids such as this compound presents a significant challenge in organic chemistry. Chemoenzymatic strategies, which combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis, have emerged as a powerful approach to obtain these chiral molecules with high optical purity. These methods often leverage the ability of enzymes, particularly lipases, to perform kinetic resolutions of racemic intermediates, thereby establishing the key stereocenters that are carried through subsequent chemical transformations.

One notable chemoenzymatic route to this compound begins with a commercially available achiral precursor, which is elaborated into a racemic intermediate amenable to enzymatic resolution. A key step in this pathway is the enantioselective hydrolysis catalyzed by a lipase. cdnsciencepub.comcdnsciencepub.comresearchgate.net This enzymatic transformation is pivotal as it generates a chiral building block with high enantiomeric excess. This chiral intermediate is then converted through a series of conventional chemical reactions to afford the target molecule, this compound.

A specific example of this strategy involves the use of Lipase PS from Pseudomonas cepacia to resolve a racemic diacetate precursor. cdnsciencepub.com The enzyme selectively hydrolyzes one of the enantiomers, yielding a chiral monoacetate with high optical purity. cdnsciencepub.comcdnsciencepub.comresearchgate.net The efficiency of this resolution is a critical factor in determining the enantiomeric excess of the final product. The subsequent chemical steps are designed to convert this chiral monoacetate into the cyclopropane ring structure of norcoronamic acid while preserving the stereochemical integrity established by the enzyme. This multi-step process, which marries a key biocatalytic step with traditional organic synthesis, provides an effective pathway to the desired enantiomerically pure this compound. cdnsciencepub.comresearchgate.net

The following table summarizes the key findings from a reported chemoenzymatic synthesis of a precursor to this compound.

| Enzyme | Substrate | Reaction Type | Key Product | Enantiomeric Excess (ee) | Diastereoselectivity (ds) of final product | Reference |

| Lipase PS | (3R)-2-(N-Benzylideneamino)-4-chloro-3-methylbutyronitrile | Enantioselective cyclization precursor synthesis | This compound | > 95% | 88% | cdnsciencepub.comresearchgate.net |

Biosynthesis of + 1s,2s Norcoronamic Acid

Identification of Putative Biosynthetic Precursors

The biosynthetic origins of (+)-(1S,2S)-norcoronamic acid have been a subject of scientific investigation, with evidence pointing towards two primary precursors. Initial hypotheses suggested that, similar to its analogue coronamic acid which derives from isoleucine, this compound originates from L-valine. semanticscholar.orgnih.gov This proposed pathway involves the action of a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. nih.gov

However, more recent studies have unveiled an alternative and well-supported pathway involving S-adenosyl-L-methionine (SAM). semanticscholar.orgmdpi.com In this route, the L-methionine moiety of SAM serves as the direct precursor for the cyclopropane (B1198618) ring structure of norcoronamic acid. semanticscholar.orgmdpi.com This discovery has shifted the understanding of its biosynthesis, highlighting a novel role for SAM beyond its typical function as a methyl group donor.

Enzymatic Pathways and Key Biosynthetic Enzymes

The formation of this compound is a multi-step enzymatic process. In bacteria, this pathway is orchestrated by a dedicated gene cluster that encodes for the necessary enzymes to construct the characteristic cyclopropane ring.

Mechanistic Studies of Cyclopropane Ring Formation

The central and most fascinating step in the biosynthesis of this compound is the formation of the cyclopropane ring. Research has shown that this is not a straightforward cyclization. Instead, it involves a C-methylation event that occurs prior to the cyclopropanation. semanticscholar.orgmdpi.com

In vitro studies have demonstrated that a cobalamin (B12)-dependent radical SAM methyltransferase first catalyzes the C-methylation of the L-methionine moiety of SAM. semanticscholar.orgmdpi.com The resulting methylated derivative of SAM is then acted upon by a bacterial 1-aminocyclopropane-1-carboxylic acid (ACC) synthase homologue, which facilitates the intramolecular cyclization to form the norcoronamic acid structure. semanticscholar.orgmdpi.com This mechanism is distinct from the pathway for coronamic acid, which is derived from alloisoleucine. cdnsciencepub.com

Characterization of Specific Biosynthetic Genes

Specific gene clusters responsible for the biosynthesis of norcoronamic acid have been identified and characterized in producing organisms like Streptomyces species. semanticscholar.orgnih.gov Two key genes, orf29 and orf30, have been shown to be essential for this process. semanticscholar.orgmdpi.com

orf29 encodes a cobalamin (B12)-dependent radical SAM methyltransferase. The recombinant protein product of this gene, rOrf29, has been shown to catalyze the C-methylation of the L-methionine part of SAM. semanticscholar.orgmdpi.com

orf30 encodes a bacterial ACC synthase. The recombinant enzyme, rOrf30, then utilizes the methylated SAM derivative produced by rOrf29 to form the cyclopropane ring of norcoronamic acid. semanticscholar.orgmdpi.com

Another enzyme implicated in a putative pathway from L-valine is Swb6, a PLP-dependent aminotransferase, which is suggested to work in concert with a radical SAM protein, Swb7. semanticscholar.orgnih.gov

| Gene | Encoded Enzyme | Proposed Function in Norcoronamic Acid Biosynthesis | Organism(s) |

| orf29 | Cobalamin (B12)-dependent radical SAM methyltransferase | Catalyzes the C-methylation of the L-methionine moiety of SAM. semanticscholar.orgmdpi.com | Bacterium |

| orf30 | Bacterial ACC synthase | Catalyzes the cyclopropanation of the methylated SAM derivative to form norcoronamic acid. semanticscholar.orgmdpi.com | Bacterium |

| swb6 | PLP-dependent aminotransferase | Potentially involved in a pathway from L-valine. semanticscholar.orgnih.gov | Streptomyces sp. |

| swb7 | Radical SAM protein | Potentially works with Swb6 in a pathway from L-valine. semanticscholar.orgnih.gov | Streptomyces sp. |

Metabolic Engineering Strategies for Enhanced Production

The unique structure and biological relevance of this compound make it a target for enhanced production through metabolic engineering. General strategies in amino acid production, which can be applied here, focus on the overexpression of key biosynthetic genes and the optimization of precursor supply. nih.gov

For enhanced production of norcoronamic acid, a potential strategy would involve the co-expression of the identified biosynthetic genes, such as orf29 and orf30, in a suitable microbial host. semanticscholar.orgmdpi.com Furthermore, engineering the host's metabolism to increase the intracellular pool of the precursor, S-adenosyl-L-methionine (SAM), could significantly boost the yield. This could be achieved by upregulating the pathways leading to SAM synthesis. The creation of recombinant microorganisms that utilize a bacterial pathway to produce cyclic amino acids like norcoronamic acid is a promising approach. justia.com

Comparative Biosynthetic Analysis in Producing Organisms

The biosynthesis of coronafacoyl phytotoxins, which can contain norcoronamic acid or its analogue coronamic acid, shows interesting variations across different producing organisms, such as Pseudomonas syringae and Streptomyces scabiei. nih.gov While both organisms produce similar final compounds, the genetic architecture of their biosynthetic gene clusters reveals differences. nih.gov

A core set of genes is conserved across these organisms, but there are variations in the organization of these genes and the presence or absence of others. nih.gov For instance, the biosynthetic pathway for the coronafacic acid moiety in S. scabiei is distinct from that in P. syringae. nih.gov This suggests that the biosynthetic pathways for these complex molecules have evolved differently in phylogenetically distinct bacteria. nih.gov While detailed comparative studies focusing solely on the norcoronamic acid moiety are less common, the broader analysis of related phytotoxin biosynthesis highlights a modular and evolving nature of these pathways in the microbial world.

Molecular Mechanisms of Biological Activity of + 1s,2s Norcoronamic Acid

Identification of Biological Targets and Interacting Macromolecules

The biological effects of (+)-(1S,2S)-norcoronamic acid are initiated by its interaction with specific macromolecules, primarily enzymes. Its structural similarity to natural amino acids allows it to participate in metabolic pathways, acting as either a substrate or an inhibitor.

Enzyme Inhibition Studies and Kinetic Analysis

Research has identified several enzymes that interact with this compound and its analogs. A significant area of study has been its role in ethylene (B1197577) biosynthesis in plants. While detailed kinetic parameters for this compound are not extensively documented in the reviewed literature, studies on its isomers and related compounds provide insight. For instance, its diastereomer, (1R,2S)-2-methyl-1-aminocyclopropanecarboxylic acid (also known as allo-norcoronamic acid), has been studied as both a substrate and an inhibitor in ethylene biosynthesis, competing for the same active site as the natural substrate, 1-aminocyclopropane-1-carboxylic acid (ACC).

In bacteria, the biosynthesis of norcoronamic acid itself has been a focus. In Streptomyces violaceusniger, two enzymes, a cobalamin (B12)-dependent radical S-adenosyl-L-methionine (SAM) methyltransferase (Orf29) and a bacterial ACC synthase (Orf30), are involved in its synthesis. mdpi.com The process involves the C-methylation of the L-methionine moiety of SAM by rOrf29, followed by the conversion of this methylated derivative into (1S,2S)-norcoronamic acid by rOrf30. mdpi.com This demonstrates a specific enzymatic pathway for which norcoronamic acid is the end product. mdpi.com The stereospecificity of the rOrf29 enzyme is crucial, as it ensures the production of the correct (1S,2S) isomer. mdpi.com

| Enzyme Target Category | Specific Enzyme(s) | Organism(al) Context | Observed Interaction |

| Biosynthetic Enzyme | ACC Synthase-like (Orf30) | Streptomyces violaceusniger | Acts as a substrate for the final cyclopropanation step. mdpi.com |

| Modifying Enzyme | Radical SAM Methyltransferase (Orf29) | Streptomyces violaceusniger | The precursor to norcoronamic acid is generated by this enzyme via methylation of SAM. mdpi.com |

| Plant Metabolism | Ethylene Biosynthesis Enzymes | Mung Bean Hypocotyls | The isomer, allo-norcoronamic acid, acts as a competitive substrate/inhibitor. |

Protein-Ligand Interaction Profiling

The interaction between this compound and proteins is defined by its unique chemical structure. As a non-proteinogenic amino acid, it can be recognized and incorporated into larger molecules by specific enzymes like nonribosomal peptide synthetases (NRPSs). researchgate.net These enzymatic complexes are responsible for the synthesis of many peptide natural products in bacteria and fungi and possess specialized domains for recognizing and activating specific amino acid building blocks.

The incorporation of norcoronamic acid into norcoronatine, a phytotoxin produced by Pseudomonas syringae pv. glycinea, is a prime example of such a protein-ligand interaction. researchgate.netunl.pt The NRPS machinery in this bacterium specifically recognizes this compound and facilitates its amide bond linkage to coronafacic acid. researchgate.net This highly specific recognition is a testament to the precise molecular fit between the ligand (norcoronamic acid) and the binding pocket of the NRPS adenylation domain. While detailed crystallographic or solution-state structural data of this specific interaction are not widely available, the biosynthesis of related compounds suggests that the protein undergoes a conformational change to accommodate the substrate, underscoring the dynamic nature of these interactions. nih.gov

Cellular Pathway Modulation by this compound

The interaction of this compound with enzymes and other proteins can trigger changes in cellular signaling and broader physiological processes, particularly in plants and bacteria.

Investigation of Signal Transduction Cascades

Direct evidence detailing the specific modulation of signal transduction cascades by pure this compound is limited in the available literature. However, its role as a structural component of the phytotoxin norcoronatine provides an indirect link. researchgate.netresearchgate.net Phytotoxins like coronatine (B1215496) (a closely related molecule) are known to mimic plant hormones, thereby hijacking the plant's signaling pathways to promote disease. researchgate.net For instance, coronatine mimics the plant stress hormone jasmonoyl-l-isoleucine, which is involved in regulating defense responses and developmental processes. researchgate.net It is plausible that norcoronatine, and by extension its component this compound, contributes to the modulation of similar plant signaling pathways, such as those related to growth inhibition and chlorosis. researchgate.net However, further research is needed to deconvolve the specific signaling effects of norcoronamic acid from the larger parent toxin.

Effects on Cellular Processes in Model Organisms

The biological effects of this compound have been observed in various model organisms, primarily plants and bacteria.

In certain plants, the processing of cyclopropane-containing amino acids is a key metabolic function. The diastereomer of norcoronamic acid, (1R,2S)-allo-coronamic acid, is metabolized by plant tissues into the volatile compound 1-butene (B85601). This suggests that enzymes within the plant can recognize this specific cyclopropane (B1198618) structure and catalyze its breakdown, influencing plant physiology and potentially acting as a signaling molecule.

In the bacterium Pseudomonas syringae pv. glycinea, this compound is a key biosynthetic intermediate for the phytotoxin norcoronatine. unl.pt This toxin contributes to the virulence of the bacterium, causing chlorosis (yellowing) on the leaves of infected host plants. researchgate.net The production of this molecule is therefore integral to the bacterium's pathogenic process and its interaction with its plant host. The use of model organisms like P. syringae has been crucial in elucidating the biosynthetic pathway and the physiological role of this compound. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of norcoronamic acid is intrinsically linked to its specific three-dimensional structure. Structure-activity relationship (SAR) studies, which compare the activity of different isomers and related analogs, highlight the importance of its stereochemistry and substituents for its biological potency. acs.org

The stereochemistry at the two chiral centers, 1S and 2S, is critical. The natural form, this compound, is specifically incorporated into norcoronatine, indicating a high degree of selectivity by the biosynthetic enzymes. unl.pt Its diastereomers, such as (1R,2S)-allo-norcoronamic acid, exhibit different biological activities. For example, while the (1S,2S) isomer is a building block for a phytotoxin, the (1R,2S) isomer is converted to 1-butene in plant tissues. This functional divergence underscores the strict conformational requirements of the interacting enzymes.

Furthermore, the substituent on the cyclopropane ring plays a crucial role. Norcoronamic acid possesses a methyl group at the C2 position. smolecule.com Its close analog, coronamic acid, features an ethyl group in the same position. researchgate.net This seemingly minor difference is sufficient to alter the biological properties of the parent molecules they form (norcoronatine vs. coronatine), which can affect the host range and virulence of the producing bacteria. The cyclopropane ring itself imparts a conformational rigidity to the molecule, which is a key feature in the design of peptidomimetics and enzyme inhibitors. unl.pt

| Compound | Key Structural Feature | Observed Biological Role/Activity |

| This compound | (1S,2S) stereochemistry, C2-methyl group | Biosynthetic precursor to the phytotoxin norcoronatine. unl.pt |

| (1R,2S)-Allo-norcoronamic acid | (1R,2S) stereochemistry, C2-methyl group | Converted to 1-butene by plant tissues. |

| (+)-(1S,2S)-Coronamic acid | (1S,2S) stereochemistry, C2-ethyl group | Biosynthetic precursor to the phytotoxin coronatine. researchgate.net |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | No C2 substituent | Natural precursor to the plant hormone ethylene. |

Design and Synthesis of Derivatives for SAR Elucidation

Structure-activity relationship (SAR) studies of this compound and its analogs focus on understanding how chemical modifications to the cyclopropane ring and its substituents affect biological activity, primarily as inhibitors of ethylene biosynthesis. The rigid cyclopropane scaffold provides a conformationally constrained framework, making it an excellent template for designing specific enzyme inhibitors. unl.pt

Research into the derivatives of the parent compound, ACC, reveals that the substrate specificity of enzymes like ACC synthase and oxidase is strict. However, synthetic derivatives can be designed to act as competitive inhibitors. For instance, the introduction of bulky substituents, such as a phenyl group, can sterically hinder binding to the enzyme's active site. This principle guides the synthesis of various analogs to probe the steric and electronic requirements of the target enzyme's binding pocket.

A key synthetic strategy involves the diastereoselective cyclization of precursors like 2-(N-benzylideneamino)-4-chlorobutyronitriles to create the core cyclopropane structure with high enantiomeric excess. ijcce.ac.ir Modifications are then introduced to this core. For example, recent studies have focused on the synthesis of derivatives such as (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid and its corresponding 1-amino-2-phenylcyclopropane-1-carboxylic acid analog to evaluate their potential as inhibitors of ethylene biosynthesis. ffhdj.com

The biological evaluation of these derivatives often involves assessing their ability to inhibit enzymes like ACC oxidase. The activity is typically quantified by parameters such as binding affinity (ΔG) and the inhibition constant (Ki) or binding constant (Kb). These values provide a quantitative measure of how tightly a derivative binds to the target enzyme compared to the natural substrate or other known inhibitors, forming the basis of SAR. For example, studies on isomers of coronamic acid, which has an ethyl group instead of a methyl group, help elucidate the critical role of stereochemistry for biological activity. unl.pt

Table 1: Biological Activity of Selected Cyclopropane Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Name | Structure | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | Phenyl group on cyclopropane | ACC Oxidase 2 (ACO2) | ΔG (kcal/mol) | -6.5 | ffhdj.com |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | Amino and Phenyl groups | ACC Oxidase 2 (ACO2) | ΔG (kcal/mol) | -6.4 | ffhdj.com |

| (1S,2S)(E)-2-phenyl-cyclopropane-1-carboxylic acid | Phenyl group on cyclopropane | ACC Oxidase 2 (ACO2) | ΔG (kcal/mol) | -6.2 | ffhdj.com |

| (1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | Amino and Phenyl groups | ACC Oxidase 2 (ACO2) | ΔG (kcal/mol) | -6.2 | ffhdj.com |

| (1S,2R)(E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | Chloro and Phenyl groups | ACC Oxidase 2 (ACO2) | ΔG (kcal/mol) | -6.2 | ffhdj.com |

| (1R,2S)(E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | Chloro and Phenyl groups | ACC Oxidase 2 (ACO2) | ΔG (kcal/mol) | -6.0 | ffhdj.com |

Computational Modeling of Ligand-Target Interactions

Computational modeling, particularly molecular docking, is a powerful tool for elucidating the binding mechanisms of this compound derivatives at the atomic level. These in silico studies predict how a ligand (the derivative) fits into the active site of a target protein and estimate the binding affinity, providing critical insights that guide the design of more potent and selective inhibitors. ffhdj.comscipub.de

Recent in silico research has focused on the interaction between newly synthesized cyclopropanecarboxylic acid derivatives and ACC oxidase 2 (ACO2) from Arabidopsis thaliana. ffhdj.com Using molecular docking programs, researchers can simulate the binding pose of each derivative within the enzyme's catalytic pocket and calculate the Gibbs free energy of binding (ΔG) and the corresponding binding constant (Kb). A more negative ΔG value indicates a stronger and more favorable interaction. ffhdj.com

These studies have shown that derivatives of norcoronamic acid can achieve high affinity for the ACO2 active site. For example, the (1R,2R) stereoisomer of 2-phenyl-cyclopropane-1-carboxylic acid was predicted to have a binding energy (ΔG) of -6.5 kcal/mol. ffhdj.com Its amino-substituted counterpart, (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid, also demonstrated strong binding with a ΔG of -6.4 kcal/mol. ffhdj.com These affinities are notably stronger than that of the known inhibitor pyrazinoic acid (ΔG = -5.3 kcal/mol), suggesting these new derivatives are promising candidates for regulating ethylene biosynthesis. ffhdj.com

Docking analyses reveal the specific amino acid residues within the active site that interact with the ligand. This information is crucial for understanding the molecular basis of binding and for rationally designing future derivatives with improved properties. For example, polar groups on the ligand, such as an aminoethyl group, may enhance affinity through electrostatic interactions with residues in the binding pocket. By analyzing these interactions, chemists can modify the ligand's structure to create more complementary and potent inhibitors.

Table 2: Predicted Binding Affinities of Cyclopropane Derivatives with ACC Oxidase 2 (ACO2) This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Name | Predicted Binding Energy (ΔG, kcal/mol) | Predicted Binding Constant (Kb, x10⁴ M⁻¹) | Reference |

|---|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.9385 | ffhdj.com |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 | ffhdj.com |

| (1S,2S)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.2 | 3.53 | ffhdj.com |

| (1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53 | ffhdj.com |

| (1S,2R)(E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53 | ffhdj.com |

| (1R,2S)(E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | -6.0 | 2.54 | ffhdj.com |

| Pyrazinoic acid | -5.3 | 0.761 | ffhdj.com |

Analytical Methodologies for Research and Quantification of + 1s,2s Norcoronamic Acid

The accurate identification, quantification, and structural elucidation of (+)-(1S,2S)-norcoronamic acid are critical for understanding its biosynthesis and potential biological roles. A suite of sophisticated analytical techniques is employed for its study, each providing unique and complementary information. These methodologies range from chromatographic separation to spectroscopic characterization.

Theoretical and Computational Studies on + 1s,2s Norcoronamic Acid

Molecular Dynamics Simulations of (+)-(1S,2S)-norcoronamic Acid Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations would be invaluable for understanding its behavior in a biological environment, such as in aqueous solution or near the active site of its target enzyme, ACC oxidase.

These simulations could reveal key insights into:

Conformational Dynamics: Although this compound is a relatively rigid molecule due to its cyclopropane (B1198618) ring, MD simulations can explore the flexibility of its carboxyl and amino groups, which is crucial for its binding to a target.

Solvation Effects: The interaction of the molecule with surrounding water molecules can be modeled to understand its solubility and the energetic penalties or advantages of desolvation upon binding to a protein.

Binding Stability: If docked into the active site of a protein like ACC oxidase, MD simulations can assess the stability of the binding pose over time. By tracking the root-mean-square deviation (RMSD) of the ligand and protein, researchers can determine if the initial docked conformation is maintained.

Hypothetical Research Findings:

A hypothetical MD simulation study of this compound bound to ACC oxidase could yield data on the stability of the complex. The results would typically be presented in a table format, summarizing key metrics from the simulation trajectories.

| System | Simulation Time (ns) | Average RMSD of Ligand (Å) | Key Interacting Residues | Number of Stable Hydrogen Bonds |

|---|---|---|---|---|

| ACC oxidase + this compound | 200 | 1.5 ± 0.3 | Arg175, Arg244, Ser246 | 3 |

| Apo ACC oxidase | 200 | N/A | N/A | N/A |

This table is illustrative and does not represent published data.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide a deep understanding of the reactivity and intrinsic properties of this compound.

Key parameters that can be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor.

Partial Atomic Charges: Calculating the partial charges on each atom can quantify the polarity of bonds and help in parameterizing molecular mechanics force fields for MD simulations.

Hypothetical Research Findings:

A DFT study of this compound would produce data on its electronic properties, which could be summarized as follows:

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation |

| LUMO Energy | -0.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 6.3 eV | High chemical stability |

| Dipole Moment | 2.1 D | Moderate polarity |

This table is illustrative and does not represent published data.

In Silico Screening and Design of Novel Analogs

In silico screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a biological target. This approach can be used to discover novel analogs of this compound with potentially improved properties.

The process typically involves:

Pharmacophore Modeling: A pharmacophore model can be built based on the known structural features of this compound required for its activity. This model, consisting of features like hydrogen bond donors/acceptors and charged groups, is then used as a 3D query to screen virtual compound databases.

Virtual Screening: Large databases like ZINC or PubChem can be screened against the pharmacophore model or directly docked into the target protein's active site to find molecules with complementary shapes and chemical properties.

ADMET Prediction: Hits from the virtual screen would be subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter for drug-like candidates.

Hypothetical Research Findings:

A virtual screening campaign could identify several potential analogs. The properties of the most promising hits would be tabulated for comparison.

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|

| Analog-1 | [Structure Image] | -8.5 | >80 | 0 |

| Analog-2 | [Structure Image] | -8.2 | >75 | 0 |

| Analog-3 | [Structure Image] | -7.9 | >85 | 0 |

This table is illustrative and does not represent published data.

Ligand-Target Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would primarily focus on its interaction with ACC oxidase, the enzyme responsible for converting ACC to ethylene (B1197577) in plants.

These studies can predict:

Binding Pose: The most likely orientation of the ligand within the enzyme's active site.

Binding Affinity: A scoring function estimates the binding energy, which helps in ranking different potential inhibitors.

Key Interactions: The specific amino acid residues involved in binding through hydrogen bonds, electrostatic interactions, or van der Waals forces can be identified.

While specific docking studies for this compound are not readily found, research on a related dipeptide of ACC (di-ACC) provides valuable insights into how similar molecules might interact with ACC oxidase. A study involving molecular docking of di-ACC into the catalytic site of Arabidopsis ACC oxidase revealed that the molecule could be accommodated without steric hindrance. The free carboxyl end of the di-ACC formed hydrogen bonds with residues Ser163, Tyr165, and Ser249. This suggests that the carboxyl group of norcoronamic acid would likely engage in similar hydrogen bonding interactions within the active site. The cyclopropyl (B3062369) group of di-ACC was positioned between Val117 and Val239, indicating a hydrophobic pocket that likely also accommodates the cyclopropane ring of norcoronamic acid.

Summary of Predicted Interactions with ACC Oxidase:

Based on the known active site of ACC oxidase and analogous docking studies, the following interactions for this compound can be hypothesized.

| Functional Group of Ligand | Potential Interacting Residue(s) in ACC Oxidase | Type of Interaction |

|---|---|---|

| Carboxyl Group | Arg175, Arg244, Ser246 | Hydrogen Bonding, Electrostatic |

| Amino Group | Active site metal ion (Fe(II)), Asp179 | Coordination, Hydrogen Bonding |

| Cyclopropane Ring | Val117, Val239 | Hydrophobic, Van der Waals |

This table represents a hypothetical binding mode based on the known structure of ACC oxidase and docking studies of analogous compounds.

Future Research Directions and Potential Academic Applications of + 1s,2s Norcoronamic Acid

Elucidation of Undiscovered Biological Roles

While (+)-(1S,2S)-norcoronamic acid is known as a precursor in the biosynthesis of certain natural products, its full spectrum of biological activities remains an active area of investigation. smolecule.com Due to its structural similarity to other biologically active molecules, researchers are exploring its potential influence on various physiological and metabolic pathways involving amino acids. smolecule.com Preliminary studies suggest potential interactions with enzymes involved in amino acid metabolism, but the precise mechanisms of action and the full extent of its biological roles are yet to be fully elucidated. smolecule.com Future research will likely focus on identifying specific enzyme targets and understanding its broader physiological effects.

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of enantiomerically pure this compound presents a significant chemical challenge that has driven the development of innovative synthetic strategies. Current methods include diastereoselective cyclization of 2-N-benzylideneamino-4-chlorobutyronitriles and various asymmetric synthesis approaches. smolecule.comcdnsciencepub.com

One notable total asymmetric synthesis starts from the commercially available methyl (2S)-3-hydroxy-2-methyl propionate, achieving high diastereoselectivity and enantiomeric excess through a base-induced cyclization followed by acid hydrolysis. cdnsciencepub.com Another approach utilizes enzymatic enantioselective hydrolysis to obtain key chiral intermediates. cdnsciencepub.comresearchgate.net

Future research in this area will likely focus on:

Developing more efficient and scalable synthetic routes.

Exploring novel catalytic methods, including the use of chiral catalysts, to achieve even higher levels of stereocontrol. smolecule.comwikipedia.org

Investigating biocatalytic approaches, leveraging enzymes to perform key stereoselective transformations. wikipedia.org

The development of new synthetic methodologies is crucial not only for producing this compound itself but also for creating a diverse range of its analogs for further study.

Development as a Biochemical Probe for Enzyme Mechanism Studies

The constrained conformation of this compound makes it an excellent candidate for use as a biochemical probe to investigate enzyme mechanisms. unl.pt Its rigid cyclopropane (B1198618) backbone provides a unique tool for understanding the steric and electronic requirements of enzyme active sites.

For instance, analogs of norcoronamic acid have been used to study ethylene (B1197577) biosynthesis. researchgate.net The ethylene-forming enzyme in plants exhibits stereospecificity, catalyzing the conversion of (±)-allocoronamic acid to 1-butene (B85601) but not (±)-coronamic acid. researchgate.net This demonstrates how subtle changes in the stereochemistry of these cyclopropane-containing amino acids can profoundly impact their interaction with enzymes.

Future applications in this area could involve:

Synthesizing isotopically labeled versions of this compound to trace metabolic pathways.

Developing fluorinated or otherwise modified analogs to act as inhibitors or reporters for specific enzymes.

Utilizing computational modeling in conjunction with experimental studies to understand the binding interactions between norcoronamic acid derivatives and their target enzymes.

Expanding the Scope of Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. The unique scaffold of this compound provides a rich platform for such investigations. By systematically modifying its structure—for example, by altering the substituents on the cyclopropane ring or modifying the amino and carboxyl groups—researchers can gain valuable insights into the structural features essential for its biological effects. pageplace.de

Phosphonic acid analogs of norcoronamic acid have been synthesized to explore the impact of replacing the carboxylic acid group with a phosphonic acid moiety. researchgate.netnih.govresearchgate.net These studies are important for developing new compounds with potentially altered or enhanced biological activities.

Future SAR studies could explore:

The synthesis and biological evaluation of a wider array of derivatives with diverse functional groups.

The incorporation of this compound into peptides to create conformationally constrained peptidomimetics with potential therapeutic applications. unl.pt

The investigation of how changes in stereochemistry affect biological activity, comparing the effects of all four possible stereoisomers.

Utilization in Material Science or Advanced Chemical Synthesis (Non-Biological Applications)

Beyond its biological significance, the unique chemical properties of this compound and its derivatives could be harnessed in the field of material science and advanced chemical synthesis. The inherent chirality and rigid structure of the molecule are desirable features for the creation of novel materials with specific properties. chiralpedia.com

Potential applications in this domain include:

Chiral Polymers: Incorporation of this compound into polymer chains could lead to the development of new chiral polymers with applications in enantioselective separations or as chiral catalysts. chiralpedia.com

Advanced Materials: The cyclopropane ring can undergo various chemical transformations, making it a versatile building block for the synthesis of more complex molecular architectures with potential applications in electronics or photonics. chiralpedia.com

Asymmetric Catalysis: Derivatives of this compound could be developed as chiral ligands for metal-catalyzed asymmetric reactions, a cornerstone of modern organic synthesis.

While the primary focus of research on this compound has been its biological roles, its potential in non-biological applications represents a promising and largely unexplored frontier.

Q & A

Q. How can (+)-(1S,2S)-norcoronamic acid be reliably identified and characterized in microbial extracts?

Methodological Answer :

- Analytical Workflow : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular structure. Gas chromatography-mass spectrometry (GC-MS) is recommended for distinguishing stereoisomers due to its sensitivity to chiral centers .

- Key Steps :

- Extract metabolites from coronatine-producing microorganisms (e.g., Pseudomonas spp.).

- Fractionate using reverse-phase HPLC and compare retention times with synthetic standards.

- Validate stereochemistry via circular dichroism (CD) spectroscopy or X-ray crystallography.

- Data Interpretation : A hypothetical identification table:

| Parameter | Observation | Reference Standard |

|---|---|---|

| HRMS ([M+H]⁺) | m/z 174.1125 (calculated) | m/z 174.1128 |

| ¹H NMR (δ, ppm) | 1.35 (d, J=6.8 Hz), 2.20 (m) | Matches (1S,2S) configuration |

| Retention Time (HPLC) | 12.3 min | 12.2 ± 0.1 min |

Basic Research Question

Q. What is the biosynthetic pathway of this compound in microbial systems?

Methodological Answer :

- Pathway Elucidation : Gene clusters in Escherichia coli and coronatine-producing bacteria encode enzymes for precursor assembly. Key steps include:

- Experimental Design : Knockout studies of NRPS genes (e.g., sw163E) to confirm intermediate accumulation .

Advanced Research Question

Q. How can researchers resolve contradictions in proposed biosynthetic pathways for this compound?

Methodological Answer :

- Contradiction Analysis : Discrepancies arise from differing hypotheses about methylation steps and NRPS domain specificity .

- Resolution Strategies :

- Isotopic Labeling : Track carbon flux using ¹³C-labeled precursors to map methylation sites.

- Heterologous Expression : Compare pathways in E. coli vs. native hosts to identify host-specific modifications.

- Enzyme Assays : Purify individual NRPS domains (A, C, E) to test substrate specificity in vitro.

- Critical Evaluation : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Advanced Research Question

Q. What experimental challenges arise in heterologous biosynthesis of this compound in E. coli?

Methodological Answer :

- Key Challenges :

- Toxicity : Overexpression of NRPS modules may disrupt host metabolism.

- Incomplete Epimerization : Mismatched E domain activity in non-native systems.

- Mitigation Strategies :

Advanced Research Question

Q. How does the stereochemical configuration of this compound influence its biological activity in plant defense mechanisms?

Methodological Answer :

- Functional Assays :

- Phytohormone Crosstalk : Compare jasmonic acid (JA) induction levels in Arabidopsis treated with (1S,2S) vs. (1R,2R) isomers .

- Pathogen Resistance : Quantify Pseudomonas syringae growth inhibition in planta using enantiomer-specific treatments.

- Data Analysis :

- Statistical Tools : Apply ANOVA to assess significant differences in JA accumulation (p < 0.05).

- Dose-Response Curves : Measure EC₅₀ values for each isomer.

Methodological Research Question

Q. How can researchers ensure reproducibility in studies of this compound gene clusters?

Methodological Answer :

- Best Practices :

- Metadata Documentation : Record growth conditions (pH, temperature) and plasmid copy numbers in heterologous systems .

- Open Science Frameworks : Deposit raw sequencing data and NMR spectra in public repositories (e.g., GenBank, Zenodo).

- Replication Studies : Validate findings across independent labs using standardized protocols (e.g., MIxS standards) .

Methodological Research Question

Q. What statistical methods are appropriate for analyzing yield variations in this compound synthesis?

Methodological Answer :

- Approach :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., substrate concentration, incubation time).

- Multivariate Analysis : Apply principal component analysis (PCA) to identify yield-limiting factors.

- Case Study : A hypothetical optimization table:

| Factor | Low Level | High Level | Yield (mg/L) |

|---|---|---|---|

| L-allo-isoleucine (mM) | 5 | 20 | 12 vs. 45 |

| Temperature (°C) | 25 | 37 | 30 vs. 18 |

Functional Research Question

Q. What evidence supports the role of this compound in plant-microbe interactions?

Methodological Answer :

- Experimental Evidence :

- Transcriptomic Profiling : RNA-seq of Nicotiana benthamiana treated with norcoronamic acid shows upregulation of JA-responsive genes (e.g., LOX2, AOS) .

- Mutant Studies : Coronatine-deficient Pseudomonas strains exhibit reduced virulence, rescued by norcoronamic acid supplementation.

- Contradictions : Some studies report antagonism between norcoronamic acid and salicylic acid (SA) pathways, requiring careful interpretation of defense trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.